An In-depth Technical Guide to the Physical Properties of 5-(4-Biphenylyl)pentanal
An In-depth Technical Guide to the Physical Properties of 5-(4-Biphenylyl)pentanal
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
5-(4-Biphenylyl)pentanal, with the CAS Number 289032-37-7, is an organic compound that merges the structural features of a biphenyl group and a pentanal chain. This unique combination imparts specific physicochemical characteristics that are of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The biphenyl moiety, a well-known pharmacophore, offers a rigid, aromatic scaffold that can engage in crucial π-π stacking interactions within biological targets. The flexible five-carbon aldehyde chain provides a reactive handle for further chemical modifications and can influence the molecule's overall polarity, solubility, and metabolic stability.
This technical guide provides a comprehensive overview of the predicted physical properties of 5-(4-Biphenylyl)pentanal, outlines standard experimental methodologies for their determination, and discusses the scientific rationale behind these techniques. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Predicted Physicochemical Properties
Due to the limited availability of experimental data in public literature for 5-(4-Biphenylyl)pentanal, the following table summarizes its predicted physical and chemical properties. These values are derived from computational models and should be considered as estimates pending experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₇H₁₈O | - |
| Molecular Weight | 238.32 g/mol | - |
| Melting Point | Not available | Likely a solid at room temperature due to the large, rigid biphenyl group.[1][2] |
| Boiling Point | ~350-400 °C at 760 mmHg | Estimated based on the high boiling point of biphenyl (255 °C) and the contribution of the pentanal chain.[1] |
| Density | ~1.0 - 1.1 g/cm³ | Expected to be slightly denser than water, typical for aromatic compounds of this size. |
| Solubility | Insoluble in water.[1] | The nonpolar biphenyl group and the long alkyl chain will dominate, leading to poor aqueous solubility. |
| Soluble in organic solvents. | Expected to be soluble in solvents like ethanol, acetone, and dichloromethane. | |
| LogP (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 | Indicates a high degree of lipophilicity, suggesting good membrane permeability. |
| Appearance | White to off-white solid | Based on the typical appearance of similar biphenyl derivatives.[2][3] |
Structural and Mechanistic Insights into Physical Properties
The physical properties of 5-(4-Biphenylyl)pentanal are a direct consequence of its molecular structure. The large, nonpolar biphenyl group is the dominant feature, dictating a high melting point and boiling point due to significant van der Waals forces and potential for crystal lattice packing. Biphenyl itself is a solid at room temperature with a melting point of 69.2 °C.[1] The addition of the pentanal chain increases the molecular weight and the overall surface area, which is expected to further elevate the melting and boiling points compared to unsubstituted biphenyl.
The aldehyde functional group introduces a degree of polarity to the molecule. However, its influence is likely overshadowed by the extensive hydrophobic surface area of the biphenyl and pentyl moieties. This explains the predicted low water solubility and high LogP value. The high lipophilicity is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Determination of Physical Properties
Accurate determination of the physical properties of a novel compound like 5-(4-Biphenylyl)pentanal is crucial for its reliable use in research and development. The following section details the standard, self-validating protocols for key physical property measurements.
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.
Protocol 1: Capillary Melting Point Determination
This is a classical and widely used method for determining the melting point of a solid.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 5-(4-Biphenylyl)pentanal is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.
Causality: The principle behind this method is the precise observation of the phase transition from solid to liquid under controlled heating. A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides a more accurate and quantitative determination of the melting point and can also reveal other thermal transitions.[4]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of 5-(4-Biphenylyl)pentanal (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The instrument records the differential heat flow as the temperature increases.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition observed in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Causality: As the sample melts, it absorbs heat (an endothermic process), creating a temperature difference between the sample and the reference pan. The DSC instrument measures the extra heat flow required to maintain the sample and reference at the same temperature, resulting in a characteristic peak.
Caption: Workflow for Melting Point Determination using DSC.
Plausible Synthetic Route
Caption: A Plausible Synthetic Pathway for 5-(4-Biphenylyl)pentanal.
Conclusion
This technical guide has provided a detailed overview of the predicted physical properties of 5-(4-Biphenylyl)pentanal, grounded in an understanding of its molecular structure. While experimental data remains to be published, the presented information, along with the detailed standard operating procedures for property determination, offers a solid foundation for researchers. The elucidation of the precise physical characteristics of this and similar molecules is paramount for their effective application in drug discovery and materials science, enabling a more rational approach to molecular design and development.
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